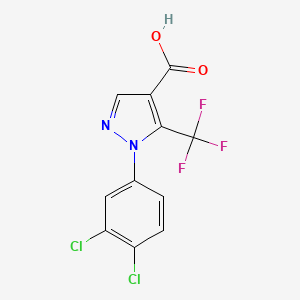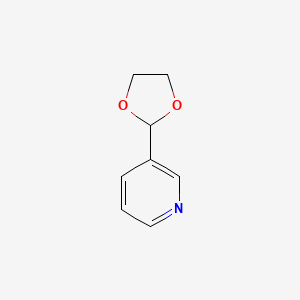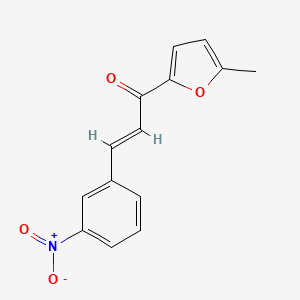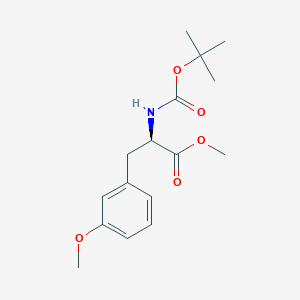
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound also features a methoxyphenyl group, which can influence its reactivity and interactions in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Introduction of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where the protected amino acid ester reacts with a methoxyphenyl halide under basic conditions to introduce the methoxyphenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid and free amine.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the methoxyphenyl group can affect its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the methoxy group, which can result in different reactivity and binding properties.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: The methoxy group is positioned differently, potentially altering its chemical and biological behavior.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various chemical and biological contexts
Properties
IUPAC Name |
methyl (2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCYFXRTDQJMRL-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)

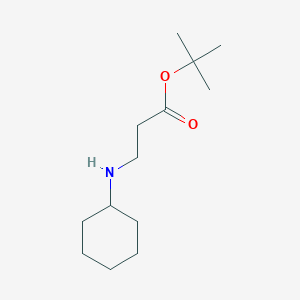
![tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
